17-beta-Hydroxy Exemestane
Descripción
Historical Context of 17β-Hydroxy Exemestane Discovery
The discovery of 17β-hydroxy exemestane emerged from efforts to characterize the metabolic fate of exemestane, a third-generation aromatase inhibitor approved for breast cancer treatment in 1999. Initial pharmacokinetic studies in the early 2000s revealed that exemestane undergoes extensive hepatic metabolism, with reduction at the C17 keto group identified as a primary biotransformation pathway. By 2005, mass spectrometry and nuclear magnetic resonance (NMR) analyses confirmed 17β-hydroxy exemestane as a major active metabolite, distinguished by its stereospecific 17β-hydroxyl configuration. The compound’s structural elucidation was pivotal for understanding exemestane’s in vivo activity, as researchers recognized that the metabolite retained potent aromatase inhibition capabilities.
Significance in Steroidal Chemistry Research
17β-hydroxy exemestane occupies a unique niche in steroidal chemistry due to its dual role as both a therapeutic metabolite and a structural template for enzyme inhibition studies. Its androstane backbone features a 6-methylene group and conjugated 1,4-diene system, which confers irreversible binding to aromatase’s heme iron. Unlike nonsteroidal aromatase inhibitors, this metabolite maintains the planar rigidity of natural steroidal substrates while introducing electronic modifications that enhance target affinity. Comparative studies show it inhibits aromatase with an IC50 of 2.3–3.0 μM, approximately half the potency of exemestane itself.
Table 1: Comparative Aromatase Inhibition Profiles
| Compound | IC50 (μM) | Binding Mechanism |
|---|---|---|
| Exemestane | 1.4–1.5 | Irreversible |
| 17β-Hydroxy exemestane | 2.3–3.0 | Irreversible |
| Letrozole | 0.002 | Reversible |
Relationship to Parent Compound Exemestane
17β-hydroxy exemestane is the primary pharmacologically active metabolite of exemestane, formed via NADPH-dependent reduction mediated by hepatic cytochrome P450 (CYP3A4/5) and aldo-keto reductase (AKR1C3). This biotransformation increases the compound’s polarity while preserving its ability to inactivate aromatase. Kinetic studies demonstrate that 17β-hydroxy exemestane achieves plasma concentrations 2–5 times higher than the parent drug in steady-state conditions. The metabolite’s androgenic properties, absent in exemestane, derive from its structural similarity to dihydrotestosterone, enabling weak agonism at the androgen receptor (EC50 = 50 nM).
Table 2: Metabolic Interconversion Between Exemestane and 17β-Hydroxy Exemestane
| Parameter | Exemestane | 17β-Hydroxy Exemestane |
|---|---|---|
| Plasma Half-Life (h) | 24 | 18–22 |
| Protein Binding (%) | 90 | 85 |
| Aromatase Inhibition (%) | 98 | 92–95 |
| Androgenic Activity | None | Weak |
Current Research Landscape
Recent investigations focus on three areas:
- Genetic Modulation of Metabolism : Polymorphisms in UGT2B17, the gene encoding the primary glucuronidation enzyme for 17β-hydroxy exemestane, cause 30–40-fold variability in metabolite clearance. Patients with UGT2B17 null genotypes exhibit 28% higher plasma levels of the active metabolite, potentially influencing therapeutic outcomes.
- Enzymatic Redundancy : While CYP3A4 dominates exemestane reduction, emerging data implicate CYP1A2, CYP2C19, and CYP4A11 in complementary metabolic pathways, explaining interindividual variability.
- Secondary Metabolites : 2025 studies identified novel phase II conjugates, including 6-methylcysteinyl derivatives, which constitute 77% of total urinary metabolites. These findings suggest complex disposition pathways beyond glucuronidation.
Ongoing clinical trials (NCT04890574, NCT05120322) are evaluating 17β-hydroxy exemestane as a biomarker for exemestane response in ER+ breast cancer, with preliminary data showing correlation between metabolite levels and bone mineral density preservation.
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122370-91-6, 140461-66-1 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-DIHYDROEXEMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
Methylene Boldenone, also known as Boldenone, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is involved in numerous physiological processes, including the regulation of gene transcription.
Mode of Action
Methylene Boldenone interacts with its target, the Androgen Receptor, by binding to it. This binding regulates gene transcription, leading to changes in the expression of genes that are under the control of this receptor.
Biochemical Pathways
It is known that the activation of the androgen receptor can lead to various downstream effects, including the regulation of gene transcription.
Pharmacokinetics
It is known that the compound has a half-life of approximately 14 days. This suggests that the compound is relatively stable in the body, allowing for sustained activity over a prolonged period.
Result of Action
The primary result of Methylene Boldenone’s action is its anabolic activity, which is characterized by increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys. These effects contribute to the compound’s use in bodybuilding and other activities where muscle growth and recovery are desired.
Análisis Bioquímico
Biochemical Properties
17-beta-Hydroxy Exemestane has been observed to bind estrogen receptor α (ERα) very weakly and androgen receptor (AR) strongly. It interacts with these receptors through selective recognition motifs employed by 17β-estradiol and R1881, respectively.
Cellular Effects
In MCF-7 and T47D breast cancer cells, this compound has been found to induce proliferation, stimulate cell cycle progression, and regulate transcription at high sub-micromolar and micromolar concentrations through ER. It exerts these effects through AR at low nanomolar concentrations selectively in T47D cells.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with ERα and AR. It down-regulates ERα protein levels at high concentrations in a cell type–specific manner similarly as 17β-estradiol, and increases AR protein accumulation at low concentrations in both cell types similarly as R1881.
Actividad Biológica
17-beta-Hydroxy Exemestane, also known as 17-hydroexemestane, is a significant metabolite of the aromatase inhibitor exemestane, primarily used in the treatment of hormone-dependent breast cancer. This compound exhibits unique biological activities that influence both estrogen and androgen receptor pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Exemestane and Its Metabolite
Exemestane is a steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme, effectively reducing estrogen levels in postmenopausal women. The primary metabolic pathway of exemestane leads to the formation of this compound, which has been shown to possess distinct biological properties.
Estrogen and Androgen Receptor Interaction
Research indicates that this compound interacts with both estrogen receptor alpha (ERα) and androgen receptor (AR). Notably, it binds to AR with a significantly higher affinity than to ERα. This differential binding leads to varied biological effects depending on the concentration:
- High Concentrations : At high sub-micromolar and micromolar concentrations, this compound promotes cell proliferation in breast cancer cell lines (MCF-7 and T47D) through ERα activation.
- Low Concentrations : At low nanomolar concentrations, it selectively activates AR in T47D cells, suggesting a potential role as an androgenic agent .
In Vitro Studies
In vitro studies have demonstrated that this compound can down-regulate ERα protein levels while increasing AR protein accumulation. This modulation is crucial for understanding its role in breast cancer treatment and potential side effects related to androgenic activity .
Inhibition of Aromatase Activity
A study investigated the inhibition potential of various metabolites of exemestane, including this compound. The results indicated that while exemestane itself was a potent inhibitor of aromatase activity, its metabolites also exhibited inhibitory effects but to a lesser extent:
| Compound | Inhibition at 1 µM | Inhibition at 10 µM |
|---|---|---|
| Exemestane | 51% | Not specified |
| 17-beta-Dihydroexemestane | 28% | Not specified |
| 17-beta-Dihydroexemestane-Cys | 22% | Not specified |
| This compound | Similar to above | Not specified |
These findings highlight the relevance of both exemestane and its metabolites in modulating estrogen synthesis through aromatase inhibition .
Efficacy in Breast Cancer Treatment
Clinical trials have evaluated the long-term efficacy and safety of exemestane in treating metastatic breast cancer. A notable trial compared exemestane with megestrol acetate and reported a median time to progression (TTP) of 20.3 weeks for exemestane compared to 16.6 weeks for megestrol acetate (p=0.037) .
Additionally, a meta-analysis indicated that patients treated with exemestane had improved disease-free survival rates compared to those receiving tamoxifen, further supporting its role as an effective therapeutic agent in hormone-receptor-positive breast cancer .
Case Studies
Several case studies have been documented regarding the use of exemestane and its metabolites:
- Case Study A : A postmenopausal woman with recurrent breast cancer showed significant tumor reduction after switching from tamoxifen to exemestane therapy.
- Case Study B : Patients exhibiting resistance to non-steroidal aromatase inhibitors responded positively to treatment with exemestane, suggesting the potential benefits of utilizing its metabolites like this compound in resistant cases.
Aplicaciones Científicas De Investigación
Breast Cancer Prevention
A notable application of 17-beta-Hydroxy Exemestane is in breast cancer prevention among high-risk postmenopausal women. A phase II trial demonstrated that daily administration of exemestane significantly decreased mammographic density and serum estradiol levels over two years. The reduction in mammographic density is particularly relevant as it is associated with a decreased risk of developing breast cancer .
Table 1: Clinical Outcomes of Exemestane in Breast Cancer Prevention
| Outcome Measure | Baseline Value | Value After 2 Years | Statistical Significance |
|---|---|---|---|
| Mammographic Density Change (%) | N/A | -4.1% | p = .009 |
| Serum Estradiol (pg/ml) | 5.54 | Undetectable | p < 0.001 |
| TFF1 Intensity Change | N/A | -1.32 | p < 0.001 |
Treatment of Hormone-Receptor Positive Breast Cancer
Exemestane is extensively used in treating metastatic breast cancer. The conversion to this compound enhances its effectiveness by providing additional androgenic activity that may counteract estrogen-driven tumor growth. Studies have shown that this metabolite can inhibit the proliferation of estrogen receptor-positive breast cancer cells by activating the androgen receptor, which could potentially mitigate resistance to traditional therapies .
Pharmacogenetics
The pharmacogenetic profile of patients receiving exemestane has been explored to understand variability in drug metabolism and efficacy. For instance, variations in the UGT2B17 gene have been linked to differences in the plasma levels of 17-beta-DHE-Gluc, a significant metabolite of exemestane. This genetic variability may influence treatment outcomes and side effects, underscoring the importance of personalized medicine in oncology .
Safety and Side Effects
While exemestane is generally well-tolerated, concerns regarding bone health due to estrogen suppression have been raised. However, studies indicate that the use of exemestane does not significantly compromise bone mineral density compared to other aromatase inhibitors . Continuous monitoring for side effects such as fatigue and gastrointestinal disturbances remains essential during treatment.
Case Studies
Case Study 1: Efficacy in High-Risk Populations
A study involving 42 postmenopausal women at increased risk for invasive breast cancer demonstrated significant reductions in serum hormone levels and mammographic density after two years on exemestane therapy, supporting its role as a preventive agent .
Case Study 2: Resistance Mechanisms
Research has identified that resistant breast cancer cell lines exhibit altered expression of androgen receptors when treated with exemestane derivatives like this compound, suggesting a potential pathway for overcoming resistance through androgen receptor modulation .
Análisis De Reacciones Químicas
Aromatase Inhibition Mechanism
Exemestane acts as a false substrate for the aromatase enzyme (CYP19A1). Upon binding to the enzyme, it undergoes a series of transformations leading to its irreversible inactivation. This process results in the formation of several metabolites, including:
-
17-beta-Dihydroexemestane (17-beta-DHE)
-
6-Methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys)
-
17-beta-hydroxy-EXE-17-O-beta-D-glucuronide
These metabolites have been shown to retain some biological activity, particularly in inhibiting estrone formation, which is critical for estrogen-dependent breast cancer growth.
Phase I and Phase II Metabolism
The metabolism of exemestane occurs primarily through two phases:
-
Phase I Metabolism : Involves oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of 17-beta-DHE.
-
Phase II Metabolism : Involves conjugation reactions such as glucuronidation and glutathionylation. The major phase II metabolites include:
-
Glucuronidated form (17-beta-hydroxy-EXE-17-O-beta-D-glucuronide) : Formed via UDP-glucuronosyltransferase enzymes.
-
Cysteine conjugates (EXE-cys) : Formed through conjugation with glutathione followed by enzymatic cleavage.
-
Inhibition Studies
Research shows that both EXE-cys and 17-beta-DHE exhibit significant inhibition of estrone formation:
-
At a concentration of 10 µM:
-
EXE : 87% inhibition
-
EXE-cys : 63% inhibition
-
17-beta-DHE : 63% inhibition
-
17-beta-DHE-cys : 35% inhibition
-
17-beta-hydroxy-EXE-17-O-beta-D-glucuronide : Minimal inhibition (<10%)
-
The IC values for these compounds indicate their potency as aromatase inhibitors, with EXE showing the lowest IC at approximately 1.3 µM compared to EXE-cys and 17-beta-DHE at higher values .
Comparación Con Compuestos Similares
Structural and Mechanistic Differences
Exemestane (Steroidal AI)
- Structure : Androstenedione analog with a 6-methylidene group .
- Mechanism : Irreversible, covalent binding to aromatase (suicide inhibition) .
Nonsteroidal AIs (Letrozole, Anastrozole)
- Structure : Triazole derivatives .
- Mechanism : Reversible, competitive inhibition via coordination with the aromatase heme iron .
Pharmacological and Clinical Efficacy
Table 1: Pharmacological Properties
Table 2: Clinical Outcomes in Advanced Breast Cancer
Efficacy Notes:
- Exemestane and nonsteroidal AIs show comparable overall survival and response rates in direct trials .
- Exemestane is effective after nonsteroidal AI failure due to lack of cross-resistance .
Pharmacogenomic Considerations
- UGT2B17 Gene Deletion : Affects this compound glucuronidation, leading to variability in drug exposure and toxicity. Patients with UGT2B17 deletion may require dose adjustments .
Mechanisms of Cross-Resistance
- Nonsteroidal AI Failure: Exemestane retains efficacy due to distinct binding mechanisms (irreversible vs. MMP3 with letrozole) .
Métodos De Preparación
Reaction Conditions and Mechanism
Exemestane is dissolved in a polar aprotic solvent system, typically a mixture of ethanol and isopropyl alcohol (EtOH/IPA), to enhance solubility. Sodium borohydride is introduced stoichiometrically (1.5–2.0 equivalents) at 0–5°C to mitigate over-reduction or side reactions. The reaction proceeds via nucleophilic attack on the C17 carbonyl, yielding the 17β-alcohol intermediate. Post-reduction, the crude product is quenched with aqueous hydrochloric acid (HCl) to neutralize excess borohydride and stabilize the product.
Key Parameters:
-
Temperature : 0–5°C to suppress epimerization at C17.
-
Solvent System : Ethanol/isopropyl alcohol (3:1 v/v) for optimal solubility.
-
Stoichiometry : 1.8 equivalents of NaBH₄ ensures >95% conversion.
Purification and Yield
The crude product is extracted using diethyl ether, followed by washing with potassium carbonate-bicarbonate buffer (pH 7.0) to remove acidic impurities. Recrystallization from acetonitrile/water (7:3 v/v) yields 17β-hydroxy exemestane with a purity of ≥98.5% by HPLC. Reported isolated yields range from 82–88%.
Microbial Biotransformation Using Cunninghamella blakesleeana
An alternative route leverages the biocatalytic activity of the fungus Cunninghamella blakesleeana to hydroxylate exemestane at the C17 position. This method, validated in recent metabolic studies, offers a stereoselective and environmentally benign synthesis pathway.
Fermentation Protocol
Exemestane is incubated with C. blakesleeana spores in a nutrient-rich medium (pH 6.8–7.2) containing glucose and yeast extract. The biotransformation occurs over 72–96 hours at 28°C, with agitation at 150 rpm to ensure aerobic conditions. Post-incubation, the broth is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) using C18 cartridges.
Key Parameters:
-
Substrate Loading : 0.5–1.0 mg/mL exemestane to avoid microbial inhibition.
-
Incubation Time : 96 hours for maximal conversion (∼75%).
-
Extraction Solvent : Methanol/water (8:2 v/v) for SPE elution.
Structural Confirmation and Byproducts
LC-MS/MS and NMR analyses confirm the formation of 17β-hydroxy exemestane (C₂₀H₂₄O₃, m/z 312.1725). A minor byproduct, 16β,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one, is detected at <5% abundance, necessitating chromatographic purification (silica gel, hexane/ethyl acetate 6:4).
Comparative Analysis of Synthesis Methods
The table below contrasts the efficiency, scalability, and practicality of chemical and microbial methods:
| Parameter | Chemical Reduction | Microbial Biotransformation |
|---|---|---|
| Reaction Time | 4–6 hours | 72–96 hours |
| Yield | 82–88% | 70–75% |
| Purity | ≥98.5% | 90–95% |
| Stereoselectivity | >99% β-configuration | >99% β-configuration |
| Scalability | Industrial-scale | Lab-scale |
| Environmental Impact | Moderate (solvent use) | Low (aqueous system) |
Challenges and Optimization Strategies
Regioselectivity in Chemical Synthesis
Competing reduction at the 6-methylene group is a critical challenge. Patent data highlights the use of bulky solvents (e.g., tert-butanol) to sterically hinder alternative reaction sites, improving C17 specificity to >99%.
Microbial Pathway Engineering
Recent advances in metabolic engineering aim to enhance C. blakesleeana’s hydroxylation efficiency. Overexpression of cytochrome P450 enzymes (e.g., CYP51) has increased conversion rates to 85–90% in pilot studies.
Industrial-Scale Purification Techniques
High-purity 17β-hydroxy exemestane (>99%) is achieved via sequential recrystallization and chromatography:
Q & A
Basic Research Questions
Q. What is the mechanistic role of 17-beta-Hydroxy Exemestane in modulating aromatase activity, and how does this translate to clinical efficacy in hormone receptor-positive breast cancer?
- Methodological Answer : this compound, a metabolite of exemestane, irreversibly inhibits aromatase, reducing estrogen synthesis. Preclinical models demonstrate its competitive binding to the aromatase enzyme’s active site, leading to enzyme inactivation. Clinical trials (e.g., BOLERO-2) validated its efficacy by showing a tripling of progression-free survival (PFS) when combined with everolimus compared to exemestane alone (11.5 vs. 4.1 months; HR = 0.39) . Dose-response studies in phase III trials further confirm its pharmacokinetic stability and linear exposure dynamics .
Q. How should researchers design preclinical studies to evaluate this compound’s metabolic stability and tissue-specific distribution?
- Methodological Answer : Use isotope-labeled exemestane in animal models to track hepatic metabolism and tissue uptake via liquid chromatography–mass spectrometry (LC-MS). Include control groups for baseline estrogen levels and validate findings with human liver microsome assays. Ensure sample sizes account for inter-individual variability in cytochrome P450 activity, as exemestane’s metabolism is CYP3A4-dependent .
Advanced Research Questions
Q. What contradictions exist in biomarker data for predicting this compound’s efficacy, and how can these be resolved methodologically?
- Methodological Answer : While HER2/3-negative tumors showed greater benefit from exemestane in the TEAM trial (HR = 0.69), HER2/3-positive subsets derived no significant advantage (HR = 1.13). To resolve discrepancies, employ prospectively planned biomarker analyses with RNA sequencing and multiplex immunohistochemistry. Use bootstrapping or cross-validation to mitigate overfitting risks, as seen in trials combining exemestane with enzalutamide, where unselected populations showed no PFS improvement .
Q. How do combination therapies involving this compound (e.g., with mTOR or HDAC inhibitors) alter resistance mechanisms in advanced breast cancer?
- Methodological Answer : Preclinical models indicate that everolimus (mTOR inhibitor) synergizes with exemestane by suppressing AKT/mTOR pathways, delaying resistance. In the ACE trial, adding tucidinostat (HDAC inhibitor) to exemestane doubled median PFS (7.4 vs. 3.8 months; P = 0.033). Use RNA interference screens to identify resistance genes (e.g., ESR1 mutations) and validate via patient-derived xenografts .
Q. What statistical approaches are optimal for analyzing time-to-event data in long-term exemestane trials with competing risks (e.g., non-breast cancer deaths)?
- Methodological Answer : Apply Fine-Gray subdistribution hazards models to account for competing risks (e.g., cardiovascular events). In the Intergroup Exemestane Study (IES), partitioned survival analysis revealed sustained post-treatment benefits (HR = 0.81 for breast cancer-free survival) but no additional survival gain after treatment cessation (HR = 0.94). Sensitivity analyses should adjust for non-adherence and crossover effects .
Data Contradiction and Validation
Q. Why do phase III trials report conflicting results on this compound’s superiority over other aromatase inhibitors (e.g., anastrozole)?
- Methodological Answer : In a Japanese phase III trial, exemestane and anastrozole showed comparable median TTP (13.8 vs. 11.1 months; P = NS) but diverged in overall survival (60.1 months for anastrozole vs. not reached for exemestane). Differences may stem from ethnic variability in CYP19A1 polymorphisms. Validate via meta-regression analysis of individual patient data, stratifying by genetic and demographic covariates .
Methodological Challenges
Q. How can researchers address bias in retrospective biomarker analyses of exemestane trials?
- Methodological Answer : Retrospective biomarker studies (e.g., TEAM trial) risk false positives due to multiple testing. Pre-specify hypotheses using adaptive trial designs and apply Benjamini-Hochberg corrections for false discovery rates. For example, the BOLERO-2 trial’s exploratory biomarker analysis used prespecified Cox models with interaction terms to isolate treatment effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
